Product packaging for 6-Aminospiro[3.3]heptan-2-one(Cat. No.:)

6-Aminospiro[3.3]heptan-2-one

Cat. No.: B13508244
M. Wt: 125.17 g/mol
InChI Key: HIKNKCDLURXCHE-UHFFFAOYSA-N
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Description

6-Aminospiro[3.3]heptan-2-one is a spirocyclic chemical scaffold that integrates both an amine and a ketone functional group on a rigid spiro[3.3]heptane core. This unique structure makes it a valuable synthon in organic and medicinal chemistry research for constructing complex molecules. The spiro[3.3]heptane framework is of significant interest as a conformational constraint, often used to explore structure-activity relationships and to improve the physicochemical properties of lead compounds in drug discovery campaigns . The ketone moiety is a versatile handle for further synthetic elaboration, allowing for reductive amination or conversion to various other functional groups, while the amine group can be protected, as seen in derivatives like tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate, or used in amide bond formation . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B13508244 6-Aminospiro[3.3]heptan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminospiro[3.3]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-5-1-7(2-5)3-6(9)4-7/h5H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKNKCDLURXCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Transformations

Retrosynthetic Analysis of 6-Aminospiro[3.3]heptan-2-one

A retrosynthetic analysis of this compound reveals key disconnections to simplify the target into more accessible starting materials. The primary disconnections focus on the formation of the spirocyclic core and the introduction of the ketone and amino functionalities.

A logical approach involves a functional group interconversion, tracing the amino group back to a more stable precursor, such as a nitrile, which can be introduced via a Strecker-type reaction. This leads to an aminonitrile intermediate, which itself derives from the spirocyclic ketone, 6-oxospiro[3.3]heptan-2-one.

Retrosynthetic Scheme for this compound

Generated code

This analysis points toward key reactions such as double malonate alkylation and the Strecker reaction as foundational steps in the synthesis of the target molecule. nih.gov

De Novo Synthesis Strategies for Spiro[3.3]heptane Core Construction

The construction of the spiro[3.3]heptane skeleton is a significant challenge due to the strain inherent in the two fused cyclobutane (B1203170) rings. Several methodologies have been developed to address this.

Several powerful ring-forming reactions are employed to build the spiro[3.3]heptane core.

[2+2] Cycloadditions: This method involves the reaction of a ketene (B1206846) with an alkene to form a cyclobutanone (B123998) ring. To build the spiro[3.3]heptane system, successive [2+2] cycloadditions can be utilized. diva-portal.org For instance, the reaction of dichloroketene (B1203229) with methylenecyclobutane (B73084) can furnish a spiro[3.3]heptanone derivative after dechlorination. diva-portal.org Photochemical [2+2] cycloadditions between olefins and heterocycles under visible light have also been reported as a general method for preparing diverse spiro[3.3]heptanes. rsc.org While effective, these cycloadditions can sometimes result in low to moderate yields and may require significant purification. diva-portal.org

Double Malonate Alkylation: A robust and higher-yielding alternative involves the double substitution reaction between a dinucleophile, such as diethyl malonate, and a dielectrophile. diva-portal.org The synthesis of Fecht's acid, a classic spiro[3.3]heptane derivative, uses pentaerythritol (B129877) tetrabromide and diethyl malonate. diva-portal.org A similar strategy can be applied using 1,1-bis(bromomethyl)cyclobutane (B2691830) derivatives and malonate esters to construct the second ring, leading to spiro[3.3]heptane dicarboxylic esters. nih.govchemrxiv.org Subsequent hydrolysis and decarboxylation can then yield the desired ketone functionality. prepchem.com

Meinwald Oxirane Rearrangement: This rearrangement provides an alternative route to spiro[3.3]heptanones from spirocyclic oxiranes. nih.gov The key step is the Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative, which is formed by the epoxidation of a corresponding methylenecyclobutane precursor. nih.govscispace.com This reaction effectively expands a cyclopropyl (B3062369) ring within the spiro system to form the second cyclobutane ring, yielding a spiro[3.3]heptanone. nih.govnih.gov

Ring-Forming ReactionKey ReactantsTypical ProductReference(s)
[2+2] Cycloaddition Dichloroketene + OlefinDichlorospiro[3.3]heptanone diva-portal.org
Double Malonate Alkylation Diethyl Malonate + Pentaerythritol tetrabromideSpiro[3.3]heptane dicarboxylic acid (Fecht's acid) diva-portal.org
Meinwald Oxirane Rearrangement 8-Oxadispiro[2.0.3.1]octaneSpiro[3.3]heptan-1-one nih.gov, nih.gov

Once the spiro[3.3]heptane core is established, the amino and ketone groups must be installed at the C2 and C6 positions.

The ketone functionality is often an inherent part of the core synthesis. For example, [2+2] cycloadditions with ketenes directly yield cyclobutanones. diva-portal.org The double alkylation of tosylmethyl isocyanide (TosMIC) followed by acid hydrolysis of the intermediate isonitrile is another effective method for producing spiro[3.3]heptanones. nih.govchemrxiv.org

The amino group can be introduced through various transformations. A common method is the reductive amination of a spiro[3.3]heptanone. For instance, reacting a ketone like 6-(benzyloxymethyl)spiro[3.3]heptan-2-one with an amine (e.g., methylamine) and a reducing agent like sodium triacetoxyborohydrate installs the amino group. diva-portal.org For the primary amine in the target molecule, ammonia (B1221849) or a protected equivalent would be used. An alternative is the reduction of an oxime or the direct conversion of an alcohol to an amine via a Mitsunobu reaction or by converting it to a leaving group followed by substitution with an azide (B81097) and subsequent reduction.

Stereoselective and Enantioselective Synthesis Approaches

Controlling the stereochemistry of the amino and ketone groups is crucial for applications in medicinal chemistry. This is achieved through enantioselective synthesis or the resolution of racemic mixtures.

The Strecker reaction is a classic method for synthesizing α-amino acids from ketones. By using a chiral auxiliary, this reaction can be rendered highly diastereoselective. In the context of spiro[3.3]heptanes, a spirocyclic ketone is reacted with cyanide and a chiral amine. nih.gov

Commonly used chiral auxiliaries include (R)-α-phenylglycinol or Ellman's sulfinamide (tert-butanesulfinamide). nih.govresearchgate.net The reaction proceeds through a chiral imine intermediate, which directs the nucleophilic attack of the cyanide ion to one face of the molecule. This creates a diastereomerically enriched α-aminonitrile. The diastereomers can often be separated chromatographically, and subsequent hydrolysis of the nitrile and removal of the auxiliary yields the enantiopure spirocyclic amino acid. nih.govnih.gov

Key Chiral Auxiliaries in Strecker Reactions

Chiral Auxiliary Key Feature Reference(s)
(R)-phenylglycine amide Forms a crystalline diastereomeric aminonitrile, enabling separation by crystallization-induced asymmetric transformation. nih.gov
Ellman's Sulfinamide Forms stable adducts that allow for efficient chromatographic separation of diastereomers. nih.gov, researchgate.net

| Brucine | Used as a resolving agent for diastereomeric salt formation with racemic carboxylic acids, allowing separation by crystallization. | |

Biocatalysis offers a powerful and green alternative for achieving high enantioselectivity. unipd.it Enzymes can be used for either the asymmetric synthesis of a chiral center from a prochiral substrate or the kinetic resolution of a racemic mixture.

For spiro[3.3]heptane derivatives, hydrolases like lipases and esterases have proven effective. unipd.itresearchgate.net In a kinetic resolution, an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing the separation of the unreacted enantiomer from the modified one. For example, pig liver esterase has been used for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane to yield products with axial chirality. researchgate.net Similarly, lipases can resolve racemic alcohols or amines through enantioselective acylation. unipd.it This approach could be applied to a racemic precursor of this compound, such as 6-aminospiro[3.3]heptan-2-ol, to isolate a single enantiomer.

Diastereoselective Control in Spirocyclization

Achieving stereochemical control during the formation of the spiro[3.3]heptane core is a significant challenge in synthetic chemistry. The rigid nature of the framework presents distinct spatial arrangements that can be exploited for diastereoselective synthesis.

One notable strategy involves the use of chiral auxiliaries. For instance, the Strecker reaction, a method for synthesizing amino acids, has been adapted for spirocyclic systems. The use of chiral amines like (R)-α-phenylglycinol or Ellman's sulfinamide as auxiliaries can induce diastereoselectivity in the formation of spiro[3.3]heptane-based amino acids. nih.gov While the diastereoselectivity can range from low to moderate, the resulting diastereomers are often separable by chromatography, allowing for the isolation of pure stereoisomers. nih.gov The absolute configuration of these products can be unequivocally confirmed through X-ray crystallography. nih.gov

Another approach to diastereoselective synthesis involves Lewis acid-catalyzed rearrangements. For example, the rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative, catalyzed by a Lewis acid, has been employed to construct the spiro[3.3]heptane skeleton. researchgate.net This method allows for the preparation of all four stereoisomers of a target compound, starting from a common precursor. researchgate.net By separating the diastereomeric intermediates, each target compound can be obtained as a single stereoisomer. researchgate.net

A highly diastereoselective method for producing substituted spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement. researchgate.net This process is reported to be fully regio- and stereospecific when starting with an optically active substituted cyclopropanone (B1606653) equivalent. researchgate.net

Method Key Features Diastereomeric Ratio (dr) Reference
Chiral Auxiliary-Mediated Strecker ReactionUtilizes chiral amines (e.g., Ellman's sulfinamide) to induce asymmetry.Low to Moderate nih.gov
Lewis Acid-Catalyzed RearrangementRearrangement of an 8-oxadispiro[2.0.3.1]octane derivative.Allows for separation of all four stereoisomers. researchgate.net
Strain-Relocating Semipinacol RearrangementFully regio- and stereospecific with optically active starting materials.High researchgate.net

Functional Group Interconversions and Derivatization

The presence of both a ketone and an amino group on the this compound scaffold allows for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives.

The carbonyl group of the ketone is susceptible to a variety of nucleophilic attacks and condensation reactions.

Nucleophilic Additions: The ketone can react with various nucleophiles to form alcohols or other derivatives. smolecule.com For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds can introduce new carbon-carbon bonds. Reduction of the ketone with agents such as sodium borohydride (B1222165) or lithium aluminum hydride yields the corresponding alcohol, 6-aminospiro[3.3]heptan-2-ol. smolecule.comnih.gov

Condensation Reactions: The ketone can undergo condensation reactions with amines or their derivatives to form imines or related products. smolecule.com For example, reaction with hydroxylamine (B1172632) produces an oxime, which can be further reduced to an amine. researchgate.net

Wittig Reaction: Condensation with phosphorus ylides (Wittig reagents) can convert the ketone into an alkene. google.com Subsequent hydrogenation of the resulting double bond can furnish an alkyl-substituted spiro[3.3]heptane. google.com

The amino group provides a handle for introducing a variety of substituents through acylation and alkylation reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. This is a common strategy for introducing diverse functional groups and for protecting the amine during other transformations.

Alkylation: The amino group can undergo nucleophilic substitution reactions with alkyl halides or other electrophiles. Reductive amination is another powerful method for alkylation, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. thieme-connect.de

Boc Protection: The amino group is often protected with a tert-butoxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be easily removed with acid.

The combination of reactions at the ketone and amino moieties allows for the synthesis of a vast array of analogues and derivatives with tailored properties. For example, the ketone can be transformed, followed by modification of the amino group, or vice versa. This modular approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Derivatives of spiro[3.3]heptane-2-carboxylic acid have been explored for their potential medicinal properties. smolecule.com The synthesis of functionalized spirocyclic systems from such precursors is an active area of research. smolecule.com

Catalytic Methods in Spiro[3.3]heptane Synthesis

Catalytic methods offer efficient and often more environmentally friendly routes to spiro[3.3]heptane cores.

Palladium-Catalyzed Reactions: Palladium catalysis is widely used in the synthesis of spiro[3.3]heptane derivatives. For instance, N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes can be synthesized via palladium-catalyzed arene amination reactions. acs.org Debenzylation of N-benzyl-2-oxa-6-azaspiro[3.3]heptane using palladium on activated carbon (Pd/C) under a hydrogen atmosphere is another key catalytic step in the synthesis of this scaffold. thieme-connect.com

Copper-Catalyzed Reactions: Copper salts, often in combination with a ligand, can catalyze the borylation of spirocyclobutenes, providing a route to functionalized spirocyclic building blocks. acs.orgnih.gov

Enzyme Catalysis: Enzymes are increasingly used for the asymmetric synthesis of chiral spiro[3.3]heptane derivatives. For example, pig liver esterase has been used for the asymmetric hydrolysis of a tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding an axially chiral product with moderate optical purity. rsc.org

Scalability and Process Development Considerations

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including cost, safety, and efficiency.

For the synthesis of related 2-oxa-6-azaspiro[3.3]heptane, a route starting from tribromoneopentyl alcohol has been optimized for multigram scale-up. acs.org A modified route for 2-oxa-6-azaspiro[3.3]heptane oxalate (B1200264) was developed to address issues like sonication requirements and difficult salt removal on a larger scale. rsc.org This improved process involves a two-step telescoped approach and results in a non-hygroscopic and thermally stable product salt. rsc.org

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways Involving the Spirocyclic System

The reactivity of the spiro[3.3]heptane skeleton is largely driven by the potential to alleviate its intrinsic strain. This leads to characteristic reaction pathways, including ring-opening, rearrangements, and cycloadditions.

Ring Strain Release Reactions

The high strain energy of the spiro[3.3]heptane system, which is greater than the sum of two individual cyclobutane (B1203170) rings due to spiro-interaction effects, makes it susceptible to reactions that lead to more stable structures. For instance, studies on spiro[3.3]heptyl radicals have shown that they can undergo ring-opening pathways under thermal conditions. Temperature-dependent studies indicate that spiro[3.3]heptan-2-yl radicals can rearrange to cyclobutenylpropyl radicals at temperatures above 290 Kelvin. This suggests that the activation barrier for the β-scission reaction, a form of ring-strain release, is readily accessible.

Computational studies have been employed to quantify the strain energy and understand the conformational landscape of these systems. The reactivity of the carbene intermediate spiro[3.3]hept-1-ylidene, generated via high-vacuum flash pyrolysis, demonstrates two competing Current time information in Le Flore County, US.nih.gov-sigmatropic rearrangements driven by strain. The major pathway is a ring-contraction to yield cyclopropylidenecyclobutane, while a minor ring-expansion pathway affords bicyclo[3.2.0]hept-1(5)-ene. acs.org The prevalence of ring-contraction over ring-expansion (by a factor of 6.7:1) highlights the nuanced ways in which strain can be released in this complex bicyclic system. acs.org

Rearrangement Reactions (e.g., Semipinacol Rearrangements)

Semipinacol rearrangements are a powerful tool in the synthesis of spiro[3.3]heptanones, often proceeding through a "strain-relocating" mechanism. A notable example is the synthesis of spiro[3.3]heptan-1-ones from the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govresearchgate.net The resulting 1-bicyclobutylcyclopropanol intermediate readily undergoes a semipinacol rearrangement in the presence of an acid like MsOH or AlCl₃. nih.govresearchgate.net This process involves the expansion of the highly strained cyclopropane (B1198618) ring into a more stable cyclobutanone (B123998), effectively relocating strain to form the spiro[3.3]heptanone core. nih.govnih.gov The reaction is reported to be fully regio- and stereospecific. nih.govresearchgate.net

Another relevant rearrangement is the Meinwald oxirane rearrangement, which has been utilized to construct the 1,6-disubstituted spiro[3.3]heptane core from an 8-oxadispiro[2.0.3.1]octane derivative. nih.gov In this case, the expansion of the cyclopropyl (B3062369) ring of the spiro-epoxide is favored, leading to the formation of the desired spiro[3.3]heptane ketone. nih.gov

Table 1: Examples of Rearrangement Reactions in Spiro[3.3]heptane Synthesis

PrecursorReagentsProduct TypeReaction TypeReference
1-Bicyclobutylcyclopropanol intermediateMsOH or AlCl₃Spiro[3.3]heptan-1-oneSemipinacol Rearrangement nih.gov, researchgate.net
8-Oxadispiro[2.0.3.1]octane derivativeLewis or Brønsted Acid1,6-Disubstituted spiro[3.3]heptanoneMeinwald Rearrangement nih.gov
Spiro[3.3]hept-1-ylideneHigh-Vacuum Flash PyrolysisCyclopropylidenecyclobutane Current time information in Le Flore County, US.nih.gov-Sigmatropic Rearrangement acs.org

Cycloaddition and Ring-Opening Reactions of Related Spirocycles

Cycloaddition reactions are fundamental to the construction of the spiro[3.3]heptane framework itself.

[2+2] Cycloadditions: Thermal [2+2] cycloaddition between ketenes (such as dichloroketene) and alkenes is a described method for preparing the spiro[3.3]heptane system. nih.govdiva-portal.org Similarly, visible-light-mediated photochemical [2+2] cycloadditions between olefins (like exo-methylenecyclobutanes) and heterocycles (like indoles) have been developed to construct C(sp³)-rich heterospirocycles. rsc.org

Formal [3+1] Cycloaddition: A mild and stereospecific formal [3+1] cycloaddition using cyclopropanone (B1606653) surrogates and hydroxylamines has been shown to efficiently form chiral β-lactam derivatives, showcasing another route to strained ring systems. researchgate.net

Ring-opening reactions are also characteristic. The reaction of N-tosyl-protected 2-oxa-6-azaspiro[3.3]heptane with hydrobromic acid results in the opening of the oxetane (B1205548) ring to give a substituted azetidine (B1206935) methanol (B129727) derivative, demonstrating a key functionalization strategy. researchgate.net

Mechanistic Studies of Functional Group Transformations

The functional groups of 6-aminospiro[3.3]heptan-2-one—the ketone and the primary amine—are expected to undergo transformations typical for these moieties, although their reactivity can be modulated by the rigid and strained spirocyclic scaffold.

The carbonyl group on the spiro[3.3]heptane ring is amenable to a range of addition and condensation reactions. google.com For example, spiro[3.3]heptanones can be subjected to Wolff-Kishner reduction to remove the carbonyl group entirely or undergo Wittig reactions to form exocyclic double bonds. chemrxiv.org The ketone can also be a handle for introducing further complexity; for instance, conversion to an organoboron compound or a carboxylic acid has been demonstrated after initial reduction and halogenation steps. chemrxiv.org

The amino group offers a site for various derivatization reactions. For example, methyl 6-aminospiro[3.3]heptane-2-carboxylate can be prepared from its benzyloxycarbonylamino-protected precursor via hydrogenation with palladium on carbon, indicating that standard amine-forming reactions are viable. google.com

Mechanistic investigations into the synthesis of related structures, such as glutamic acid analogs built on the spiro[3.3]heptane scaffold, often rely on the Strecker reaction of spirocyclic ketones. nih.gov The diastereoselectivity of such reactions can be influenced by the choice of chiral auxiliary, with Ellman's sulfinamide proving effective. nih.gov

Kinetics and Thermodynamics of Spiro[3.3]heptane Reactions

While comprehensive kinetic and thermodynamic data for reactions of this compound are not widely published, studies on related systems provide valuable insights.

The thermodynamics of host-guest complexation have been investigated for dicationic guests derived from spiro[3.3]heptane with cucurbiturils (CB). semanticscholar.org Isothermal titration calorimetry (ITC) has shown that a diammonio-substituted spiro[3.3]heptane forms a highly stable complex with CB7, with an association constant (K) of 3.8 x 10¹² M⁻¹, indicating a very strong thermodynamic driving force for binding. semanticscholar.org This highlights the favorable energetics of encapsulating the rigid spiro[3.3]heptane core within a macrocyclic host. semanticscholar.org

From a kinetic perspective, the activation energies for the beta-scission (ring-opening) of spiro[3.3]heptylmethyl radicals have been measured, providing quantitative data on the stability of the strained ring system. These experimental findings suggest that the ring strain in spiro[3.3]heptane is not more than ~3 kcal/mol greater than twice the strain of a single cyclobutane ring, indicating some degree of strain alleviation at the spiro junction. Computational chemistry has further elucidated the activation energies for the competing ring-contraction and ring-expansion rearrangements of spiro[3.3]hept-1-ylidene, explaining the observed product selectivities. acs.org

Table 2: Thermodynamic Data for Spiro[3.3]heptane Host-Guest Complexation

Guest MoleculeHost MoleculeAssociation Constant (K) [M⁻¹]MethodReference
Bisimidazolio spiro[3.3]heptaneCucurbit rsc.orguril (CB6)4.0 x 10⁴NMR semanticscholar.org
Bisimidazolio spiro[3.3]heptaneCucurbit rsc.orguril (CB7)1.2 x 10¹²ITC semanticscholar.org
Diammonio spiro[3.3]heptaneCucurbit rsc.orguril (CB6)1.4 x 10⁶NMR semanticscholar.org
Diammonio spiro[3.3]heptaneCucurbit rsc.orguril (CB7)3.8 x 10¹²ITC semanticscholar.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Regiochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of spiro[3.3]heptane derivatives. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, but the complexity of the spirocyclic system, with its numerous non-equivalent protons and carbons, often leads to overlapping signals. Therefore, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and for deducing the compound's conformation and regiochemistry.

For derivatives of the spiro[3.3]heptane scaffold, ¹H NMR signals for the methylene (B1212753) protons typically appear in the range of 1.60 to 3.20 ppm. The protons on carbons adjacent to heteroatoms, such as the amino group or carbonyl group in 6-Aminospiro[3.3]heptan-2-one, would be expected to resonate at the lower field (higher ppm) end of this range. In a related compound, 6-(benzyloxymethyl)spiro[3.3]heptan-2-one, the protons adjacent to the ketone were observed at 2.97-3.15 ppm. diva-portal.org The central spirocyclic carbon is a quaternary carbon and thus does not produce a signal in ¹H NMR but can be identified in the ¹³C NMR spectrum.

2D NMR experiments are indispensable for mapping the intricate network of connectivities within the this compound molecule.

COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (geminal and vicinal coupling). sdsu.edu For the spiro[3.3]heptane framework, COSY spectra would reveal correlations between protons within the same cyclobutane (B1203170) ring, helping to trace the spin systems and distinguish between different methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon signals they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is crucial for assigning the ¹³C spectrum based on the more resolved ¹H spectrum. For instance, in the analysis of a related spiro[3.3]heptane keto-ester, HSQC was used to reliably assign a key methine proton by its correlation to the only tertiary carbon atom in the molecule. rsc.org

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is paramount for determining the stereochemistry and conformation. For example, in a study of a spiro[3.3]heptane keto-ester, NOESY experiments were used to establish the cis or trans relationship of substituents by observing the spatial proximity between a specific proton (H2) and protons on adjacent methylene groups. rsc.org A strong NOE correlation between protons on different rings would confirm a specific folded conformation of the spirocyclic system.

The following table shows representative, hypothetical NMR data for this compound, based on analyses of similar structures. diva-portal.orgrsc.org

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D Correlations
C1, C32.90 - 3.10 (m, 4H)~59COSY: H1↔H7, H3↔H5; HSQC: H1/C1, H3/C3; HMBC: H1/H3→C2, C4
C2 (C=O)-~210HMBC: H1/H3→C2
C4 (Spiro)-~38HMBC: H1/H3/H5/H7→C4
C5, C72.20 - 2.40 (m, 4H)~30COSY: H5↔H6, H7↔H6; HSQC: H5/C5, H7/C7; HMBC: H5/H7→C4, C6
C63.20 - 3.40 (m, 1H)~37COSY: H6↔H5, H6↔H7; HSQC: H6/C6

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography provides the most definitive evidence for the solid-state structure of a molecule, yielding precise bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For chiral molecules like this compound, obtaining a single crystal suitable for diffraction analysis is the gold standard for unambiguous stereochemical assignment.

In the study of spiro[3.3]heptane-based glutamic acid analogs, X-ray crystallography was essential. nih.govresearchgate.net Racemic spirocyclic ketones were reacted with a chiral auxiliary, and the resulting diastereomers were separated. The absolute configuration of the separated isomers was then unequivocally confirmed by single-crystal X-ray analysis of the derivatives. nih.govresearchgate.net This method not only confirms the connectivity but also reveals the precise three-dimensional arrangement of the atoms, including the puckering of the cyclobutane rings and the spatial orientation of the amino and keto groups. The absolute configuration of a related spiro[3.3]heptane derivative was confirmed with a Flack parameter close to zero, indicating a high confidence in the assignment. smolecule.com

The table below presents typical crystallographic parameters that would be determined in such an analysis, based on data from related spiro[3.3]heptane structures. rsc.org

ParameterExample ValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell.
a, Å6.1255Length of the 'a' axis of the unit cell.
b, Å11.218Length of the 'b' axis of the unit cell.
c, Å24.188Length of the 'c' axis of the unit cell.
β, deg.90.0Angle of the 'β' axis of the unit cell.
Volume, ų1660.5Volume of the unit cell.
Flack Parameter~0.0(0)A value near zero confirms the correct absolute stereochemistry.

Vibrational Circular Dichroism (VCD) for Chiroptical Properties and Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is an extension of traditional IR spectroscopy and is exceptionally sensitive to the three-dimensional structure and absolute configuration of molecules in solution. wikipedia.orgbruker.com

The VCD spectrum provides a unique fingerprint for each enantiomer; the spectrum of one enantiomer will be the mirror image of the other. faccts.de By comparing the experimental VCD spectrum of a compound to spectra predicted by quantum chemical calculations (often using Density Functional Theory, DFT), the absolute configuration can be determined without the need for crystallization. wikipedia.org This is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.

For this compound, VCD could be used to analyze the vibrations associated with the chiral scaffold, such as C-H and C-N stretching and bending modes. A study on a chiral spiro[3.3]heptane-2,6-dicarboxylic acid linker successfully used VCD to prove its stereostructure, focusing on the 1500-1180 cm⁻¹ region to avoid complications from carbonyl stretching modes affected by coordination. researchgate.net This demonstrates the power of VCD in assigning the absolute configuration of the rigid spiro[3.3]heptane core. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with very high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. doi.org This allows for the unambiguous determination of the molecular formula. For this compound (C₇H₁₁NO), the expected exact mass can be precisely calculated and compared to the experimental value.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) coupled with HRMS can be used to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the exact masses of the resulting ions, it is possible to deduce the structural connectivity of the parent molecule. For the spiro[3.3]heptane scaffold, characteristic fragmentation patterns would likely involve the cleavage of the cyclobutane rings. For the related compound 6-Aminospiro[3.3]heptan-2-ol, predicted collision cross-section (CCS) values and m/z for various adducts have been calculated, providing a basis for its identification. uni.lu

The table below shows predicted HRMS data for protonated this compound.

AdductMolecular FormulaCalculated m/z
[M+H]⁺C₇H₁₂NO⁺126.09134
[M+Na]⁺C₇H₁₁NNaO⁺148.07328
[M+H-H₂O]⁺C₇H₁₀N⁺108.08078

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations: Electronic Structure and Stability (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to predicting the electronic properties and thermodynamic stability of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and energy. researchgate.netwikipedia.org

For a molecule such as 6-Aminospiro[3.3]heptan-2-one, these calculations can elucidate the effects of the amino (-NH2) and carbonyl (C=O) functional groups on the electronic nature of the spiro[3.3]heptane framework. DFT methods, particularly with hybrid functionals like B3LYP or CAM-B3LYP and appropriate basis sets (e.g., 6-311++G(d,p)), are well-suited for analyzing such systems. researchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory for more accurate energy and property predictions, albeit at a greater computational cost. wikipedia.orgnih.gov These calculations are essential for benchmarking DFT results and for studying systems where electron correlation is particularly important. For instance, such methods can precisely calculate proton affinities, hydride affinities, and enthalpies of formation for spiro compounds. nih.gov

Table 1: Overview of Quantum Chemical Methods Applicable to this compound
MethodDescriptionTypical ApplicationsBasis Set Example
DFT (Density Functional Theory) A method that uses electron density to determine the properties of a system. It offers a good balance between accuracy and computational cost.Geometry optimization, vibrational frequencies, electronic properties (HOMO/LUMO), reaction pathways, charge distribution. researchgate.net6-311++G(d,p)
Ab Initio (Hartree-Fock) A foundational "from first principles" method that solves the Schrödinger equation without empirical data, but does not fully account for electron correlation. wikipedia.orgInitial geometry optimization, wavefunction analysis, provides a starting point for more advanced methods.cc-pVDZ
Ab Initio (Post-HF, e.g., MP2, CCSD) More advanced methods that build upon the Hartree-Fock result to include electron correlation, providing higher accuracy. researchgate.netHighly accurate energy calculations, prediction of thermodynamic properties, study of reaction mechanisms.aug-cc-pVTZ

Conformational Analysis and Energy Landscapes

The spiro[3.3]heptane scaffold is characterized by two fused cyclobutane (B1203170) rings, which are known to adopt puckered, non-planar conformations to relieve angle strain. Computational chemistry is used to explore the potential energy surface of this compound, identifying stable conformers and the energy barriers for interconversion between them.

The dual-ring system of spiro[3.3]heptane can lead to several distinct geometric conformations. acs.org The cyclobutane rings can be puckered, and the relative orientation of these puckers creates different conformers. The introduction of substituents at the 2- and 6-positions further complicates this landscape. The amino and hydroxyl groups can exist in pseudo-axial or pseudo-equatorial positions, leading to various diastereomeric structures with different energies.

Conformational searches using molecular mechanics or semi-empirical methods, followed by geometry optimization and energy calculation of the resulting conformers at a higher level of theory (like DFT), can map out the energy landscape. This analysis is crucial for understanding which conformation is most likely to be present under given conditions and how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Molecular Dynamics Simulations of Spiro[3.3]heptanes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comyoutube.com For this compound, MD simulations can provide insights into its dynamic behavior in solution, its interaction with solvent molecules, and its conformational flexibility.

An MD simulation involves several key steps:

System Setup: A starting structure of the molecule is placed in a simulation box, typically filled with solvent molecules (e.g., water) to mimic physiological conditions. A force field (like AMBER, CHARMM, or GROMOS) is chosen to define the potential energy of the system based on the positions of its atoms. nih.govmdpi.com

Equilibration: The system is allowed to relax to a stable state at a specific temperature and pressure, ensuring a realistic starting point for the production simulation.

Production Run: Newton's equations of motion are solved numerically for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. These simulations can span from nanoseconds to microseconds. nih.gov

Prediction of Reactivity and Reaction Mechanisms

Theoretical calculations are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies.

DFT calculations have been successfully used to investigate reaction mechanisms involving the spiro[3.3]heptane core. For example, studies on the enzymatic hydroxylation of spiro[3.3]heptane derivatives have used DFT to explore the reaction mechanism and explain the observed regioselectivity. acs.org Similarly, computational studies on the rearrangements of strained carbene intermediates like spiro[3.3]hept-1-ylidene have explained product selectivities by calculating the energies of different transition states and conformations. acs.org

For this compound, computational models could predict sites susceptible to nucleophilic or electrophilic attack by analyzing the molecular electrostatic potential and Fukui functions. semanticscholar.org The reactivity of the ketone and amino groups, as well as C-H functionalization on the strained rings, can be modeled to predict reaction outcomes and guide synthetic efforts.

Analysis of Ring Strain Energy and Steric Effects

The spiro[3.3]heptane framework is inherently strained due to the presence of two four-membered rings fused at a single carbon atom. This ring strain is a dominant factor in the molecule's geometry, stability, and reactivity. Computational methods provide a quantitative measure of this strain.

Ring Strain Energy (RSE) is typically calculated using isodesmic or homodesmotic reactions. bris.ac.uk In these theoretical reactions, the number and type of bonds are conserved on both the reactant and product sides, which allows for the cancellation of systematic errors in the calculations and isolates the energy associated with ring strain. acs.org The calculated strain energy for the parent spiro[3.3]heptane is significant, closely approximating the sum of the strain energies of two individual cyclobutane rings. mdpi.comswarthmore.edu This high strain energy can be a driving force for reactions that lead to ring-opening or rearrangement. acs.org

The substituents in this compound introduce steric effects that further influence its conformation and reactivity. The spatial arrangement of the amino and keto groups relative to the puckered rings can lead to steric hindrance, affecting the accessibility of certain atoms to reagents. Computational analysis can quantify these steric interactions and predict their impact on the molecule's preferred shape and chemical behavior.

Table 2: Calculated Strain Energies of Spiro[3.3]heptane and Related Hydrocarbons
MoleculeCalculated Strain Energy (kcal/mol)Reference
Cyclobutane26.8 mdpi.com
Spiropentane62.9 swarthmore.edu
Spiro[3.3]heptane51.0 mdpi.com

Note: Values are derived from high-level computational methods and illustrate the significant strain in small-ring spirocycles.

Theoretical Studies of Chirality and Stereoisomerism

Spiro compounds can exhibit unique forms of chirality. The spiro carbon atom itself can be a stereocenter. wikipedia.org In the case of this compound, chirality arises from multiple sources:

Chiral Carbons: The C2 carbon (bearing the ketone) and the C6 carbon (bearing the amino group) are stereocenters.

Spiro Chirality: The central spiro atom (C4) is also a stereocenter. The arrangement of the two rings creates a chiral center of the type C(a,a',b,b').

Theoretical studies are essential for assigning the absolute configuration (R/S) of these stereocenters according to Cahn-Ingold-Prelog (CIP) priority rules, which can be complex for spirocyclic systems. Computational methods can also predict the relative stabilities of different diastereomers (e.g., cis vs. trans isomers with respect to the substituents on the two rings). Furthermore, chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) spectra, can be calculated using time-dependent DFT (TD-DFT). These theoretical predictions can be compared with experimental data to determine the absolute configuration of a synthesized enantiomer.

Applications As Chemical Building Blocks and Scaffolds in Molecular Design

Role in Complex Molecule Synthesis

The spiro[3.3]heptane framework, exemplified by functionalized derivatives such as 6-Aminospiro[3.3]heptan-2-one, serves as a versatile scaffold for the synthesis of complex molecules. Its inherent rigidity and well-defined exit vectors allow for the precise spatial arrangement of functional groups, a critical aspect in the design of bioactive compounds and pharmaceutical intermediates.

Researchers have developed synthetic routes to a variety of mono- and bi-functionalized spiro[3.3]heptanes that can be directly incorporated into medicinal chemistry projects chemrxiv.org. For instance, ketone-containing spiro[3.3]heptanes can undergo reactions like the Wolff-Kishner reduction, followed by functionalization to introduce carboxylic acid or boronic acid groups chemrxiv.org. These derivatives are then poised for further coupling reactions to build more elaborate molecular structures. This strategic functionalization makes this compound and related compounds key intermediates in the assembly of novel therapeutics and complex organic molecules nih.govresearchgate.net. The synthesis of conformationally restricted analogs of amino acids, such as glutamic acid, built upon the spiro[3.3]heptane scaffold, further highlights its utility in creating novel chemical entities for drug discovery and biochemical studies nih.govnih.gov.

Spiro[3.3]heptane as Bioisosteres in Medicinal Chemistry

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing the pharmacological profile of a lead compound. The spiro[3.3]heptane core has emerged as a highly effective and non-classical bioisostere for several common motifs found in drug molecules.

The spiro[3.3]heptane scaffold has been successfully employed as a saturated, three-dimensional bioisostere for the ubiquitous phenyl ring. chemrxiv.orgnih.gov Unlike previously explored saturated bioisosteres that maintain the collinearity of the exit vectors of a para-substituted phenyl ring, the spiro[3.3]heptane core possesses non-collinear exit vectors. chemrxiv.org Despite this geometric difference, it can effectively mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.org

This concept has been validated through the incorporation of the spiro[3.3]heptane moiety into the structures of several FDA-approved drugs. The resulting saturated, patent-free analogs have demonstrated high biological potency, underscoring the viability of this bioisosteric replacement. chemrxiv.orgnih.gov

Table 1: Comparison of FDA-Approved Drugs and their Spiro[3.3]heptane-Containing Analogs

Original Drug Target Ring System Spiro[3.3]heptane Analog Biological Activity Finding Effect on Physicochemical Properties
Sonidegib meta-substituted benzene (B151609)Racemic compounds trans-76 and cis-76The spiro[3.3]heptane analogs retained high potency in biological assays. chemrxiv.orgnih.govReplacement of the phenyl ring with spiro[3.3]heptane decreased the calculated lipophilicity (clogP) by approximately 0.8 units. researchgate.net The metabolic stability in human liver microsomes was reduced, with the trans-isomer showing a 50% reduction compared to a more dramatic reduction for the cis-isomer. chemrxiv.org
Vorinostat mono-substituted phenylRacemic compound 77The spiro[3.3]heptane analog demonstrated similar cytotoxic and cytostatic activities in human cancer cells compared to Vorinostat. chemrxiv.orgresearchgate.netSpecific data on physicochemical property changes for the Vorinostat analog was not detailed in the provided sources.
Benzocaine para-substituted benzeneRacemic compound 79The spiro[3.3]heptane analog exhibited an anesthetic activity in vivo that was very similar to that of Benzocaine. chemrxiv.orgSpecific data on physicochemical property changes for the Benzocaine analog was not detailed in the provided sources.

Data synthesized from multiple research findings. chemrxiv.orgnih.govresearchgate.net

Heteroatom-containing spiro[3.3]heptanes have been investigated as rigid, saturated bioisosteres for common six-membered heterocyclic rings like piperidine, piperazine, and morpholine, which are prevalent in small molecule drugs. researchgate.netrsc.org This substitution can lead to significant improvements in a molecule's physicochemical and pharmacological properties.

For example, 2,6-diazaspiro[3.3]heptane has been utilized as a bioisostere for piperazine. researchgate.net In one notable instance, replacing the piperazine ring in the drug Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate led to enhanced target selectivity and a reduction in off-target cytotoxicity. Similarly, 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been introduced as bioisosteres for the piperidine core, often resulting in improved aqueous solubility. rsc.org

An analysis of azaspiro[3.3]heptanes as replacements for these common heterocycles revealed that in many cases, the introduction of the spirocyclic center lowered the measured lipophilicity (logD7.4) of the molecules, a counterintuitive result given the addition of a carbon atom. This effect is thought to be due to increased basicity.

Table 2: Heterocyclic Spiro[3.3]heptanes as Bioisosteres

Spiro[3.3]heptane Derivative Common Heterocycle Mimicked Observed Benefits in Analogs
2,6-Diazaspiro[3.3]heptane PiperazineImproved target selectivity, reduced cytotoxicity, and in some cases, a reduction in lipophilicity.
2-Azaspiro[3.3]heptane PiperidineImproved aqueous solubility and reduced metabolic degradation.
1-Azaspiro[3.3]heptane PiperidineSimilar basicity, solubility, and lipophilicity to its 2-aza isomer, with potential for improved metabolic stability.
2-Oxa-6-azaspiro[3.3]heptane MorpholineCan lead to a reduction in lipophilicity.

This table summarizes common bioisosteric relationships and benefits reported in medicinal chemistry research. researchgate.netrsc.org

Impact on Molecular Shape and 3D Character in Design

The move away from "flatland"—the predominance of planar, aromatic structures in drug discovery—towards molecules with greater three-dimensionality is a key trend in modern medicinal chemistry. The spiro[3.3]heptane scaffold is a prime example of a building block that facilitates this transition. chemrxiv.orgresearchgate.net

The rigid, spirocyclic nature of this framework imparts a well-defined, non-planar geometry to molecules. chemrxiv.org This has several important consequences for molecular design:

Conformational Restriction: The rigidity of the scaffold reduces the number of accessible conformations a molecule can adopt. This can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity. researchgate.net

Precise Vectorial Display: The spiro[3.3]heptane core positions substituents in distinct and predictable vectors in three-dimensional space. This allows for fine-tuning of interactions with biological targets. researchgate.net

Exploration of Novel Chemical Space: By providing a non-aromatic, three-dimensional core, spiro[3.3]heptanes enable the design of novel molecular architectures that are structurally distinct from existing patented compounds. rsc.org

The geometric parameters of spiro[3.3]heptane differ significantly from a para-substituted phenyl ring. For instance, the exit vectors in spiro[3.3]heptanes are non-collinear, with angles in the range of 22.8-29.7°, whereas in a para-phenyl ring, they are nearly collinear (0.6-2.2°). chemrxiv.org Additionally, the distance between substituents is approximately 1.2 Å longer in the spiro[3.3]heptane system. chemrxiv.org Despite these differences, the biological activity of analogs is often retained or even improved, highlighting the scaffold's ability to present key pharmacophoric features in a favorable spatial arrangement. chemrxiv.org

Applications in Material Science

The unique structural characteristics of the spiro[3.3]heptane framework also lend themselves to applications in material science, particularly in the design of liquid crystals and polymers.

The synthesis of 6-substituted spiro[3.3]heptan-2-ones, such as the title compound, opens up pathways to bilaterally substituted spiro[3.3]heptanes. google.com These rod-shaped molecules are of interest as novel components for nematic liquid crystal mixtures. google.com Research has shown that esters incorporating the spiro[3.3]heptane ring can exhibit liquid crystalline properties, acting as effective "stiffeners" within the molecular structure to promote nematic phases. researchgate.net

In the realm of polymer chemistry, the spiro[3.3]heptane scaffold is seen as a building block that can be incorporated into polymer backbones or side chains to create materials with novel properties. chemrxiv.org The rigidity and defined geometry of the spiro-center can influence the packing and macroscopic properties of the resulting polymers. While this is an emerging area, the potential to create new polymers based on this scaffold is recognized as a promising avenue for future research. chemrxiv.org

Use in Supramolecular Chemistry

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The well-defined structure and directionality of the spiro[3.3]heptane scaffold make it an intriguing building block for the construction of such assemblies. chemrxiv.org

The ability to functionalize the spiro[3.3]heptane core at specific positions allows for the introduction of recognition motifs or reactive groups that can direct self-assembly into larger, ordered structures like molecular cages or frameworks. nih.govrsc.org The rigidity of the spirocyclic core can help to pre-organize the building blocks, facilitating the formation of predictable and stable supramolecular architectures. While specific examples utilizing this compound in supramolecular chemistry are not yet prevalent in the literature, the broader potential for spiro[3.3]heptane derivatives in this field is an active area of scientific exploration. chemrxiv.orgambeed.com

Integration of this compound in Chemical Probes and Tools for Mechanistic Research

Initial research indicates that the spiro[3.3]heptane scaffold is a valuable component in medicinal chemistry, often used as a bioisostere to enhance the three-dimensionality and physicochemical properties of bioactive molecules. nih.govchemrxiv.orgresearchgate.netnih.govnih.gov This rigid framework can lead to improved target selectivity and metabolic stability in drug candidates. nih.govresearchgate.net However, a thorough review of available scientific literature reveals a significant gap in knowledge regarding the specific compound This compound .

Currently, there are no published studies, research articles, or patents that detail the synthesis, development, or application of chemical probes or mechanistic tools incorporating the this compound scaffold. Chemical probes are essential small-molecule tools designed to selectively interact with a specific protein target, enabling the study of its biological function. nih.govresearchgate.net The development of such probes often involves the strategic incorporation of unique chemical scaffolds to achieve desired potency and selectivity.

While the broader class of spiro[3.3]heptane derivatives has been explored for various applications in drug discovery, the specific functionalization pattern of an amino group at the 6-position and a ketone at the 2-position within this spirocyclic system has not been documented in the context of chemical probe design for mechanistic research.

Consequently, there is no data available to populate the subsections outlined in the request, including detailed research findings or data tables related to the use of this compound in chemical probes. Further research and synthesis of this specific compound would be required to explore its potential utility in this area of chemical biology.

Mechanistic Investigations of Biological Interactions Molecular Level

Enzyme-Substrate and Enzyme-Inhibitor Binding Mechanisms

There is no publicly available research detailing the interactions of 6-Aminospiro[3.3]heptan-2-one with any specific enzymes.

Molecular Recognition and Binding Site Interactions

Information regarding the molecular recognition processes, such as hydrogen bonding, hydrophobic interactions, or ionic interactions between this compound and enzyme active sites, has not been reported.

Kinetic and Thermodynamic Parameters of Binding (e.g., K_i values)

No experimental data, including inhibition constants (K_i values) or other thermodynamic parameters that would quantify the binding affinity of this compound to any enzyme, could be located.

Receptor-Ligand Interaction Mechanisms

Similarly, there is a lack of specific data on the interaction of this compound with any biological receptors.

Structural Basis of Receptor Selectivity

Without experimental or computational data, the structural features of this compound that might contribute to selectivity for any particular receptor remain uncharacterized.

Molecular Docking and Dynamics Simulations of Interactions

No molecular docking or dynamics simulation studies for this compound have been published. Such computational studies would be instrumental in predicting its potential binding modes and affinities to various biological targets.

Influence of Spiro[3.3]heptane Conformation on Binding Affinity and Selectivity

While the conformational rigidity of the spiro[3.3]heptane scaffold is a topic of general interest in medicinal chemistry, there are no studies that specifically analyze how the conformation of this compound influences its binding affinity and selectivity for any biological target. The unique three-dimensional arrangement of functional groups on this scaffold is hypothesized to be a key determinant of its biological activity, but this has not been experimentally or computationally verified for this particular compound.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

A primary focus of future research is the development of more practical and scalable synthetic routes to functionalized spiro[3.3]heptane derivatives. While methods exist, they can be lengthy and inefficient for producing the diverse range of building blocks needed for drug discovery programs. For instance, the synthesis of the related 6-amino-2-thiaspiro[3.3]heptane hydrochloride was reported to require nine steps. researchgate.net

Synthetic StrategyKey FeaturesPotential Impact
Convergent SynthesisCombines multiple fragments into a final product, reducing the number of linear steps. researchgate.netresearchgate.netIncreased efficiency and scalability for producing diverse building blocks.
Reductive AminationA direct method for forming amine bonds, often with high yields. thieme-connect.deStreamlined synthesis of amino-substituted spiro[3.3]heptanes.
Enzymatic HydroxylationUtilizes enzymes for highly selective C-H bond activation. acs.orgAccess to specific regioisomers that are difficult to obtain through traditional chemistry.

Exploration of New Functionalization Strategies

Beyond the synthesis of the core scaffold, a major research avenue is the exploration of new strategies to install diverse functional groups at specific positions. The ability to precisely modify the spiro[3.3]heptane skeleton is crucial for fine-tuning the physicochemical and pharmacological properties of resulting molecules.

A key area of interest is the late-stage functionalization of pre-assembled scaffolds. morressier.com Methods for direct C-H bond functionalization are particularly attractive as they can streamline the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. morressier.com For example, selective hydroxylation of the spiro[3.3]heptane core has been achieved using engineered enzymes, and the resulting metabolites can be further elaborated through reactions like tethered C-H amination. acs.org This provides access to spiro[3.3]heptane motifs with three distinct functional groups, ready for further derivatization. acs.org These "exit vectors" allow for the controlled exploration of three-dimensional chemical space, a significant advantage in drug design. sigmaaldrich.comacs.orgnih.gov

Functionalization MethodDescriptionApplication Example
C-H AminationDirect conversion of a carbon-hydrogen bond to a carbon-nitrogen bond. acs.orgmorressier.comIntroduction of amine functionalities for modulating solubility and target binding.
Selective HydroxylationIntroduction of a hydroxyl group at a specific position on the scaffold. acs.orgCreates a handle for further derivatization or to improve pharmacokinetic properties.
Curtius ReactionA rearrangement reaction used to convert carboxylic acids into amines. chemrxiv.orgFunctionalization of acid-containing spiro[3.3]heptanes to introduce primary amine groups.

Expansion of Spiro[3.3]heptane Scaffolds in Diverse Chemical Spaces

The spiro[3.3]heptane scaffold is increasingly recognized as a valuable bioisostere—a substituent that retains the biological activity of the original molecule while altering its physicochemical properties. rsc.org Its rigid, three-dimensional structure makes it an excellent saturated substitute for flat aromatic rings like benzene (B151609) or heterocyclic rings such as piperazine. chemrxiv.orgrsc.orgnih.gov This "escape from flatland" is a major trend in medicinal chemistry, aiming to improve properties like solubility and metabolic stability. researchgate.net

Research has demonstrated that replacing a phenyl ring in FDA-approved drugs with a spiro[3.3]heptane core can yield patent-free analogs with high biological activity. chemrxiv.orgnih.govresearchgate.net The non-collinear arrangement of substituents on the spiro[3.3]heptane scaffold provides a unique spatial orientation that can lead to improved target selectivity. chemrxiv.orgrsc.org Future work will focus on systematically exploring the replacement of various aromatic and non-strained aliphatic rings in known bioactive compounds with spiro[3.3]heptane and its heteroatomic derivatives (e.g., oxa- and aza-spiro[3.3]heptanes) to access novel chemical space and develop new intellectual property. researchgate.netresearchgate.netresearchgate.net

Original ScaffoldSpiro[3.3]heptane BioisostereAdvantage of Replacement
para-substituted Phenyl ring2,6-disubstituted spiro[3.3]heptaneIncreased sp3 character, novel 3D geometry, potential for improved ADME properties. chemrxiv.orgnih.gov
meta-substituted Phenyl ring2,6-disubstituted spiro[3.3]heptaneProvides non-collinear exit vectors, exploring different binding orientations. chemrxiv.orgnih.gov
Piperazine2,6-Diazaspiro[3.3]heptaneImproved target selectivity and reduced off-target effects have been reported. rsc.org

Advanced Computational Methods for Design and Prediction of Spirocyclic Systems

The development and application of advanced computational tools are set to revolutionize the design of novel spirocyclic compounds. Computational chemistry allows for the accurate modeling and prediction of molecular structures, properties, and reactivity, guiding synthetic efforts and reducing the need for trial-and-error experimentation. jstar-research.com

Machine learning models are being developed that can predict the electronic and optical properties of molecules with high accuracy, moving beyond the limitations of traditional methods like density functional theory (DFT). mit.edu For spirocyclic systems, these tools can predict 3D geometries, conformer populations, and spectroscopic properties. jstar-research.com Furthermore, computational approaches are used to design virtual compound libraries. For example, software has been used to generate libraries of spiro[3.3]heptane derivatives, demonstrating their high propensity to populate lead-like chemical space while maintaining three-dimensionality. researchgate.net Computer-aided substrate design is also being employed to develop new synthetic reactions for these complex scaffolds. acs.org

Applications in Targeted Chemical Probe Development

The unique structural and functional characteristics of spiro[3.3]heptane derivatives make them attractive scaffolds for the development of chemical probes. Chemical probes are highly selective small molecules used as research tools to study the function of specific biological targets, such as proteins. eubopen.org

The ability to introduce multiple, precisely positioned functional groups onto the spiro[3.3]heptane core is a key advantage for probe design. acs.org These functional groups can serve as "handles" for attaching reporter tags (like fluorescent dyes) or reactive groups for covalent labeling of the target protein. For example, the synthesis of sulfonyl fluorides, which are valuable reactive groups for chemical probes, can be applied to complex molecules. acs.org The development of synthetic routes that yield spiro[3.3]heptanes with diverse functional groups will enable the creation of tailored chemical probes to investigate a wide range of biological processes and validate new drug targets.

Q & A

What are the key synthetic pathways for 6-Aminospiro[3.3]heptan-2-one, and how can reaction conditions be optimized to improve yield?

Basic Research Question
The synthesis of this compound typically involves spirocyclic β-lactam intermediates. A common approach includes:

  • Thermal [2+2] Cycloaddition : Reaction of endocyclic alkenes with chlorosulfonyl isocyanate to form spirocyclic β-lactams .
  • Reduction with Alane (AlH₃) : Selective reduction of the β-lactam ring to yield the final amine product .
    Optimization Strategies :
  • Use high-purity reagents to minimize side reactions.
  • Adjust temperature and solvent polarity (e.g., THF or DCM) to control reaction kinetics.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce impurities.

How can the purity and structural integrity of this compound be validated in synthetic batches?

Basic Research Question
Methodological Validation :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic structure and amine proton integration .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., 127.16 g/mol for the free base) and fragmentation patterns .
  • HPLC/GC : Quantify purity using reverse-phase chromatography with UV detection at 210–220 nm .
    Common Contaminants :
  • Unreacted β-lactam intermediates or by-products from incomplete reduction.

What functionalization strategies are effective for modifying this compound to enhance bioactivity?

Advanced Research Question
Functionalization Approaches :

  • Nucleophilic Substitution : React the amine group with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) under basic conditions .
  • Oxidation/Reduction : Modify the ketone group to alcohols or thioethers for improved solubility or metabolic stability .
  • Spiro Ring Expansion : Introduce substituents via ring-opening/ring-closing reactions to alter steric and electronic properties .
    Case Study : Derivatives like 6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride (sc-351288) demonstrate enhanced binding affinity in medicinal chemistry applications .

How does the spirocyclic framework of this compound influence its physicochemical and pharmacokinetic properties?

Advanced Research Question
Key Properties :

  • Metabolic Stability : The rigid spiro structure reduces oxidative metabolism compared to linear amines, extending half-life .
  • Solubility : The ketone and amine groups enable hydrogen bonding, improving aqueous solubility (~20–30 mg/mL in PBS) .
  • Bioisosteric Potential : Mimics piperidine in drug design while offering reduced conformational flexibility, enhancing target selectivity .
    Experimental Validation :
  • Perform logP/logD measurements and microsomal stability assays to quantify these effects.

How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

Advanced Research Question
Methodology :

  • Docking Studies : Use software like AutoDock Vina to predict binding poses with target enzymes (e.g., kinases or proteases).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
    Case Study : Fluorinated analogs (e.g., 6,6-difluoro derivatives) show enhanced electronegativity for stronger hydrogen bonding in active sites .

What are the common contradictions in literature data regarding the biological activity of this compound derivatives?

Advanced Research Question
Data Discrepancies :

  • Inconsistent IC₅₀ Values : Variability in assay conditions (e.g., cell lines, incubation times) may lead to conflicting results.
  • Divergent SAR Trends : Methylsulfanyl substituents may enhance activity in some studies but reduce it in others due to steric clashes .
    Resolution Strategies :
  • Standardize assays across labs (e.g., uniform ATP concentrations in kinase assays).
  • Use isogenic cell lines to minimize genetic variability.

What in vitro assays are most suitable for evaluating the pharmacological potential of this compound analogs?

Basic Research Question
Recommended Assays :

  • Enzyme Inhibition : Fluorescence polarization or TR-FRET for real-time kinetics.
  • Cytotoxicity : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or HepG2).
  • Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) .
    Data Interpretation :
  • Normalize results to positive controls (e.g., staurosporine for kinase inhibition).

How can researchers address challenges in scaling up this compound synthesis for preclinical studies?

Advanced Research Question
Scale-Up Challenges :

  • Purification : Replace column chromatography with crystallization or distillation for cost efficiency .
  • By-Product Management : Optimize stoichiometry to minimize formation of azaspiro dimers or ketone by-products.
    Case Study : Industrial β-lactam reductions use continuous-flow reactors to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.